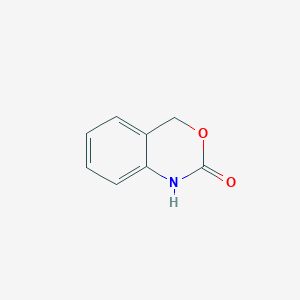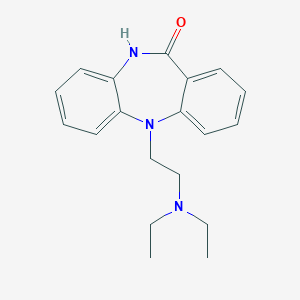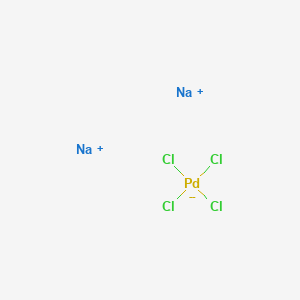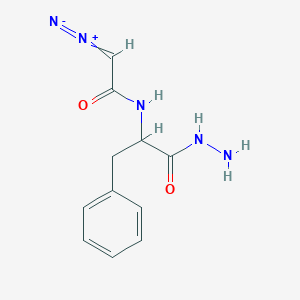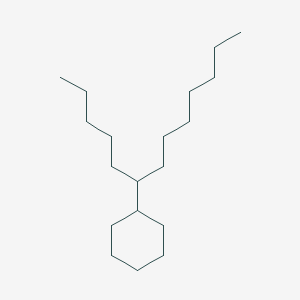
(1-Pentyloctyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pentyloctyl)cyclohexane is a cyclic hydrocarbon compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as 1-(pent-1-en-1-yl) cyclohexane, and it is synthesized through a series of chemical reactions. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of (1-Pentyloctyl)cyclohexane is not yet fully understood. However, it is believed to work by reducing friction between surfaces, leading to a reduction in wear and tear. This property makes it an excellent candidate for use in lubricants.
Biochemische Und Physiologische Effekte
(1-Pentyloctyl)cyclohexane has been found to have several biochemical and physiological effects. It has been shown to have low toxicity, making it safe for use in various applications. Additionally, it has been found to have excellent biodegradability, making it an environmentally friendly option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-Pentyloctyl)cyclohexane is its excellent lubricating properties. This property makes it an excellent candidate for use in various lab experiments that require a lubricant. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on (1-Pentyloctyl)cyclohexane. One of the primary areas of research is in the development of new lubricants. Additionally, research is ongoing to explore the potential applications of this compound in the field of nanotechnology. Finally, there is a need for further research to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of (1-Pentyloctyl)cyclohexane involves several steps. The first step is the reaction of cyclohexene with 1-pentene in the presence of a catalyst. This reaction produces 1-(pent-1-en-1-yl) cyclohexene. The next step involves the hydrogenation of this compound using a palladium catalyst to produce (1-Pentyloctyl)cyclohexene. Finally, the compound is subjected to a double bond isomerization reaction to obtain the final product, (1-Pentyloctyl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
(1-Pentyloctyl)cyclohexane has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of materials science. It has been found to have excellent lubricating properties, making it a promising candidate for use in the production of lubricants.
Eigenschaften
CAS-Nummer |
13151-91-2 |
|---|---|
Produktname |
(1-Pentyloctyl)cyclohexane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Synonyme |
(1-Pentyloctyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

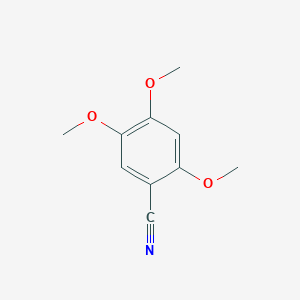
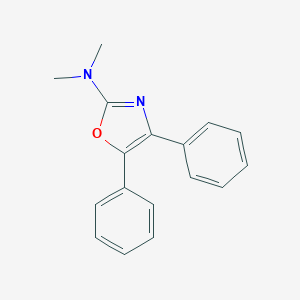
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
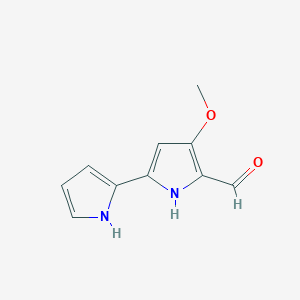

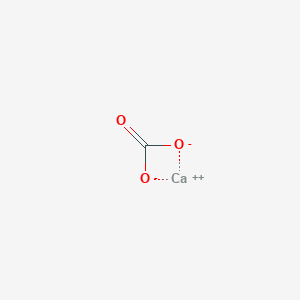
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
